molecular formula C8H5BrS B096252 6-Bromobenzo[b]thiophene CAS No. 17347-32-9

6-Bromobenzo[b]thiophene

Cat. No. B096252
CAS RN: 17347-32-9
M. Wt: 213.1 g/mol
InChI Key: OQIMJOXSDVGEBU-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound. The presence of the bromine atom on the thiophene ring makes it a valuable intermediate for further chemical transformations due to its reactivity, allowing for various substitution reactions to occur.

Synthesis Analysis

The synthesis of benzo[b]thiophenes, including 6-bromobenzo[b]thiophene derivatives, can be achieved through several methods. One efficient approach involves the use of bromoenynes and o-alkynylbromobenzene derivatives in a one-pot procedure that includes a Pd-catalyzed C-S bond formation followed by heterocyclization. This method allows for in situ functionalization with electrophiles, leading to highly substituted sulfur heterocycles . Another synthesis route is the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) catalyzed by trace amounts of copper, yielding 2-bromobenzofurans(thiophenes) with high turnover numbers .

Molecular Structure Analysis

The molecular structure of 6-bromobenzo[b]thiophene is characterized by the presence of a bromine atom attached to the thiophene ring, which significantly influences its reactivity. The electronic effects of the bromine atom can direct further substitution reactions to specific positions on the ring. The structure and reactivity of various brominated benzo[b]thiophene derivatives have been elucidated using spectroscopic techniques such as 1H NMR and mass spectrometry .

Chemical Reactions Analysis

6-Bromobenzo[b]thiophene undergoes various chemical reactions, including bromination, nitration, and Vilsmeier-Haack formylation. Bromination reactions can lead to dibromo or tribromo derivatives depending on the reaction conditions and the presence of substituents on the thiophene ring . Nitration reactions can introduce nitro groups into the molecule, resulting in a mixture of nitro compounds . The Vilsmeier-Haack formylation of related thiophene derivatives can yield formylated products, which are useful intermediates for further chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromobenzo[b]thiophene are influenced by the bromine substituent, which affects the compound's polarity, boiling point, and solubility. The presence of the bromine atom also impacts the compound's reactivity, making it more susceptible to nucleophilic substitution reactions. These reactions can lead to a variety of products, including amines, which can undergo rearrangement during the reaction process .

Scientific Research Applications

  • Charge-Transporting Material Development : Wu et al. (2013) investigated 5-diarylamino-2-methylbenzo[b]thiophene, a new kind of triphenylamine-based charge-transporting material, and explored its bromination selectivity, highlighting its potential in electronics and materials science (Wu, Pang, Tan, & Meng, 2013).

  • Antitubulin Agents for Cancer Therapy : Tréguier et al. (2014) synthesized a library of 3-(α-styryl)-benzo[b]thiophenes with diverse molecular structures, evaluating them as antitubulin agents, which are crucial in developing cancer therapies (Tréguier et al., 2014).

  • Organic Synthesis and Molecular Diversity : Ferreira, Queiroz, and Kirsch (2001) discussed the synthesis of methylated thieno[2,3‐a] and [3,2‐b]carbazoles through palladium-catalyzed cross-coupling and intramolecular reductive cyclization, contributing to the field of organic synthesis and molecular diversity (Ferreira, Queiroz, & Kirsch, 2001).

  • Biomarkers and Biological Activity : Ferreira, Queiroz, and Kirsch (2003) developed substituted 2-methyl-2′-nitro diaryl compounds in the benzo[b]thiophene series for potential use as biomarkers and in studying biological activity (Ferreira, Queiroz, & Kirsch, 2003).

  • Antimicrobial Agents : Masih et al. (2021) synthesized and tested 3-halobenzo[b]thiophene derivatives as potential antimicrobial agents, highlighting the compound's potential in addressing global health concerns like antimicrobial resistance (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).

  • Fluorescent Derivatives for Biochemical Applications : Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene for potential biochemical applications, exploring the photophysical behavior of these compounds (Venanzi, Bocchinfuso, Palleschi, Abreu, Ferreira, & Queiroz, 2005).

Safety And Hazards

6-Bromobenzo[b]thiophene may cause skin irritation, serious eye irritation, and may have long-lasting harmful effects on aquatic life .

Future Directions

6-Bromobenzo[b]thiophene and its derivatives have been widely used in the synthesis of organic compounds, multifunctional materials, and drug molecules . They have unique chemical properties and biological activities, and excellent pharmacological properties and metabolic stability . Therefore, the development of novel and green methods for such functional benzothiophene derivatives will be highly desirable .

properties

IUPAC Name

6-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIMJOXSDVGEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508710
Record name 6-Bromo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[b]thiophene

CAS RN

17347-32-9
Record name 6-Bromobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17347-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copper powder (100 g, 1.57 mol) is added to a solution of 6-bromo-benzo[b]-thiophene-2-carboxylic acid (1.04 Kg, 4.04 mol) in quinoline (2.5 L) at room temperature. The reaction mixture is heated to reflux (195° C.) for 10 h. The reaction mixture is cooled to room temperature and poured onto ice (2.5 Kg). Concentrated HCl (2.5 L) is added while stirring the resulting mass for 1 h. The reaction mixture is extracted with hexane (4×3 L) and washed with dilute HCl (1×2 L), aqueous bicarbonate (1×5 L), and brine solution (1×5 L). The layers are separated and the organic layer is dried over sodium sulfate and concentrated to give the title compound (0.54 Kg, 62%) as a light yellow solid.
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
1.04 kg
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

To quinoline (45 ml) were added 6-bromobenzothiophene -2-carboxylic acid (14 g) and copper powder (874 mg), followed by stirring under heat at an oil temperature of 220° C. for 2 hours. After the reaction mixture was allowed to cool down, ether was added and the copper powder was filtered off. The filtrate was washed with a 1N aqueous solution of hydrochloric acid, then with a 1N aqueous solution of sodium hydroxide and finally with saturated aqueous NaCl solution, followed by drying over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane), whereby the title compound (5.56 g) was obtained as a pale yellow solid. In addition, the raw material (3.15 g) was recovered.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
874 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

DBU (1.21 g, 8.00 mmol) was added to a stirred solution of 6-bromo-benzo[b]thiophene-2-carboxylic acid (I-25b: 2.4 g, 8.85 mmol) in DMA (4 mL) at room temperature and the resulting mixture was heated in microwave at 200° C. for 1 hour. The reaction was monitored by TLC (50% ethyl acetate in hexane). The reaction mixture was acidified with 1N HCl and extracted with ethyl acetate. The organic layer was concentrated and purified by column chromatography on silica gel (100% hexane) to afford 320 mg of the product (78% yield).
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromobenzo[b]thiophene
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Citations

For This Compound
51
Citations
ICFR Ferreira, MJRP Queiroz, M Vilas-Boas… - Bioorganic & medicinal …, 2006 - Elsevier
The antioxidant properties of substituted diarylamines in the benzo[b]thiophene series were evaluated by their reducing power and free radical scavenging activity. The results were …
Number of citations: 96 www.sciencedirect.com
CM Rayner, MA Graham - Science of Synthesis, 2001 - thieme-connect.com
A great deal of literature has been published in the area of benzo [b] thiophene chemistry. Early literature also uses the name thianaphthene. Previously published information regarding …
Number of citations: 14 www.thieme-connect.com
S Lee, H Lee, KY Yi, BH Lee, S Yoo, K Lee… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 4-substituted (benzo[b]thiophene-2-carbonyl)guanidines was synthesized and evaluated for the NHE-1 inhibitory activity and cardioprotective efficacy both in vitro and in vivo…
Number of citations: 27 www.sciencedirect.com
ICFR Ferreira, MJRP Queiroz, G Kirsch - Tetrahedron letters, 2003 - Elsevier
Substituted 2-methyl-2′-nitro diaryl compounds in the benzo[b]thiophene series were prepared by palladium-catalyzed, two-step, one-pot borylation/Suzuki coupling (BSC) reaction in …
Number of citations: 29 www.sciencedirect.com
T Kesharwani, C Kornman, A Tonnaer, A Hayes, S Kim… - Tetrahedron, 2018 - Elsevier
A convenient methodology for the synthesis of mono- and di-halogenated benzo[b]thiophenes is described herein, which utilizes copper(II) sulfate pentahydrate and various sodium …
Number of citations: 17 www.sciencedirect.com
L Feng, P Wang, H Yang, Z Chen… - Journal of Molecular and …, 2021 - World Scientific
A charge transfer dye with the D– π –A structure was synthesized by Pd catalyzed Hartwig–Buchwald coupling and Knoevenagel condensation reaction, using N, N-dihexylbenzo[b]…
Number of citations: 3 www.worldscientific.com
W Zhang, T Ma, S Li, Y Yang, J Guo, W Yu… - European journal of …, 2017 - Elsevier
STAT3 is an attractive therapeutic target for cancer therapy. However, due to low potency or poor druggability, none of its inhibitors are clinically available. Herein, a series of …
Number of citations: 31 www.sciencedirect.com
F Liger, P Bouhours, C Ganem‐Elbaz… - …, 2016 - Wiley Online Library
An innovative and straightforward synthesis of second‐generation 2‐arylbenzo[b]thiophenes as structural analogues of INF55 and the first generation of our laboratory‐made molecules …
G Capozzi, G Melloni, G Modena - The Journal of Organic …, 1970 - ACS Publications
To determine the position of the deuterium atom in the benzo [b Jthiophenes formed, authentic 5-and 6-deuterio-2, 3-diphenylbenzo [b Jthiophenes were prepared from …
Number of citations: 18 pubs.acs.org
JS Bradshaw, RD Knudsen… - The Journal of Organic …, 1970 - ACS Publications
OCCH, och3 hv och3 I methoxy displacement also a methoxy group could be displaced if it were in the ortho or para position. In addition, decarboxylation and cleavage products were …
Number of citations: 20 pubs.acs.org

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